Hexacosa-11,13-diynoic acid
Description
Hexacosa-11,13-diynoic acid is a long-chain acetylenic fatty acid characterized by a 26-carbon backbone (C26) with conjugated triple bonds at positions 11 and 12. These compounds are often studied for their cytotoxic properties, with structural features such as chain length, substituents (e.g., bromine, hydroxyl groups), and conjugated triple bonds influencing their activity .
Properties
CAS No. |
178736-18-0 |
|---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
hexacosa-11,13-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-12,17-25H2,1H3,(H,27,28) |
InChI Key |
TUNUPQVXHMSQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-11,13-diynoic acid typically involves the coupling of shorter alkyne-containing precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexacosa-11,13-diynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexacosa-11,13-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in modulating biological membranes and lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexacosa-11,13-diynoic acid involves its interaction with biological membranes and lipid bilayers. The presence of the triple bonds allows the compound to modulate the fluidity and permeability of membranes, which can affect various cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Hexacosa-11,13-diynoic acid shares structural similarities with acetylenic fatty acids isolated from marine sponges, particularly those in the genus Xestospongia testudinaria. Key comparisons include:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings from Comparative Studies
Chain Length and Activity: Shorter-chain analogs (C16–C18) exhibit pronounced cytotoxic effects, particularly against cancer cell lines like HeLa and HepG-2. For example, compound 6 (C18) showed the highest potency due to terminal dibromination enhancing membrane interaction or target binding . Longer chains (e.g., Hexacosa, C26) may face reduced bioavailability due to lower solubility, though their larger structure could influence interactions with hydrophobic cellular components.
Role of Substituents :
- Bromination : Bromine atoms at terminal positions (e.g., compounds 6 and 9) significantly enhance cytotoxicity, likely by increasing electrophilicity or stabilizing interactions with biomolecules .
- Hydroxyl/Epoxy Groups : Hydroxyl groups (as in C16 dihydroxy analog) or epoxy moieties (C22 compound) may alter solubility and metabolic stability, though their direct impact on activity requires further study .
Conjugated Triple Bonds: The 11,13-diynoic system is conserved across analogs, suggesting that conjugated triple bonds contribute to redox activity or radical formation, mechanisms often linked to cytotoxicity .
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